molecular formula C7H13NO4 B14709965 Bicyclo[2.2.1]heptan-2-ol;nitric acid CAS No. 21301-95-1

Bicyclo[2.2.1]heptan-2-ol;nitric acid

Cat. No.: B14709965
CAS No.: 21301-95-1
M. Wt: 175.18 g/mol
InChI Key: XLXUTOLDCSSEMH-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-2-ol, also known as norborneol or norbornyl alcohol, is a bicyclic organic compound with the molecular formula C₇H₁₂O. It is a derivative of norbornane, featuring a hydroxyl group attached to the second carbon of the bicyclic structure. This compound is notable for its rigid structure and unique stereochemistry, which makes it an interesting subject of study in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptan-2-ol can be synthesized through several methods. One common approach involves the reduction of norcamphor using sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ether or tetrahydrofuran as the solvent, under reflux conditions .

Another method involves the hydroboration-oxidation of norbornene. In this process, norbornene reacts with borane to form a trialkylborane intermediate, which is subsequently oxidized using hydrogen peroxide in the presence of a base, such as sodium hydroxide, to yield bicyclo[2.2.1]heptan-2-ol .

Industrial Production Methods

Industrial production of bicyclo[2.2.1]heptan-2-ol often employs catalytic hydrogenation of norbornene. This method utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptan-2-ol depends on its specific application. In chemical reactions, its rigid structure and stereochemistry influence the reaction pathways and outcomes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane: A parent hydrocarbon without the hydroxyl group.

    Norcamphor: An oxidized form of bicyclo[2.2.1]heptan-2-ol.

    Norbornene: A related compound with a double bond in the bicyclic structure.

Uniqueness

Bicyclo[2.2.1]heptan-2-ol is unique due to its hydroxyl group, which imparts different chemical reactivity and physical properties compared to its analogs. Its rigid structure and stereochemistry make it a valuable compound for studying reaction mechanisms and developing chiral molecules .

Properties

CAS No.

21301-95-1

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

bicyclo[2.2.1]heptan-2-ol;nitric acid

InChI

InChI=1S/C7H12O.HNO3/c8-7-4-5-1-2-6(7)3-5;2-1(3)4/h5-8H,1-4H2;(H,2,3,4)

InChI Key

XLXUTOLDCSSEMH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2O.[N+](=O)(O)[O-]

Origin of Product

United States

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